molecular formula C24H22F2N2O2 B6101928 N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide

Cat. No. B6101928
M. Wt: 408.4 g/mol
InChI Key: PBVOXYLZLGUDHV-UHFFFAOYSA-N
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Description

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide, also known as DFN-15, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of several diseases.

Mechanism of Action

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in several cellular processes, including cell survival, neuroprotection, and inflammation. By blocking the sigma-1 receptor, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research include:
1. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy in animal models.
2. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Exploring the potential of this compound as a tool for studying the sigma-1 receptor and its role in cellular processes.
Conclusion:
This compound is a novel small molecule that has shown promising results in preclinical studies. It has the potential to be used in the treatment of several diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to explore its safety and efficacy in animal models and to develop novel formulations to improve its solubility and bioavailability.

Synthesis Methods

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then converted into 1-(3,4-difluorobenzoyl)-3-piperidinyl)methylamine. This intermediate is then reacted with 1-naphthoyl chloride to obtain this compound.

Scientific Research Applications

N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of several diseases.

properties

IUPAC Name

N-[[1-(3,4-difluorobenzoyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O2/c25-21-11-10-18(13-22(21)26)24(30)28-12-4-5-16(15-28)14-27-23(29)20-9-3-7-17-6-1-2-8-19(17)20/h1-3,6-11,13,16H,4-5,12,14-15H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVOXYLZLGUDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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